Estrobin

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of bromine in an organic solvent like carbon tetrachloride or chloroform, followed by the addition of ethoxybenzene under controlled temperature and pressure conditions .

Industrial Production Methods: While specific industrial production methods for Estrobin are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Análisis De Reacciones Químicas

Types of Reactions: Estrobin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Hormone Replacement Therapy

Overview

Estrobin is primarily recognized for its role in hormone replacement therapy (HRT), especially for postmenopausal women. The compound is utilized to alleviate symptoms associated with menopause, such as hot flashes, vaginal atrophy, and osteoporosis.

Clinical Efficacy

Research indicates that this compound can effectively reduce the frequency and severity of menopausal symptoms. A systematic review of randomized controlled trials showed that both conjugated equine estrogen and 17β-estradiol have comparable effects on menopausal hot flashes, with significant improvements reported across treatment groups .

Data Table: Efficacy of this compound in HRT

Neurological Health

Cognitive Function and Alzheimer's Disease

Emerging studies suggest that this compound may play a protective role in cognitive health, particularly in reducing the risk of Alzheimer’s disease. A meta-analysis involving over 6 million women indicated that those who underwent HRT with estrogen were less likely to develop dementia compared to non-users .

Neuroendocrine Aging

Research utilizing imaging techniques has shown that estrogen receptors in the brain remain active even after menopause, which could imply a longer window for therapeutic intervention with this compound . This finding supports the hypothesis that maintaining estrogen levels may benefit cognitive function and mitigate neurodegenerative processes.

Case Study: Cognitive Health Improvement

A recent study highlighted the correlation between estrogen therapy and improved cognitive performance in women experiencing menopause. The findings suggested that higher estrogen receptor density was associated with better memory retention and mood stability post-menopause .

Safety Profile

While the benefits of this compound are notable, understanding its safety profile is crucial. Studies have reported mixed results regarding the long-term use of estrogen therapy and its association with increased risks for certain conditions, including breast cancer and cardiovascular events. For instance, a nationwide study indicated a positive association between prolonged use of estrogen-progestin therapy and the development of dementia .

Mecanismo De Acción

Estrobin is structurally and functionally similar to other synthetic estrogens like chlorotrianisene, clomifene, and tamoxifen . it is unique in its high lipophilicity and prolonged duration of action . Unlike chlorotrianisene and tamoxifen, this compound was never marketed, limiting its clinical applications but making it a valuable compound for research purposes .

Comparación Con Compuestos Similares

- Chlorotrianisene

- Clomifene

- Tamoxifen

- Diethylstilbestrol

- Ethamoxytriphetol

Actividad Biológica

Estrobin, a synthetic estrogen, has garnered attention for its biological activity, particularly in the context of hormone replacement therapy (HRT) and its effects on various physiological systems. This article explores the biological mechanisms, case studies, and research findings related to this compound.

This compound functions primarily as an agonist of estrogen receptors (ER), specifically ERα and ERβ. Upon administration, this compound binds to these receptors, leading to a cascade of intracellular events that culminate in gene transcription and the modulation of various biological processes. The estrogen-receptor complex translocates to the nucleus where it interacts with estrogen response elements (EREs) on target genes, influencing their expression.

Key Actions of this compound:

- Regulation of Reproductive Functions: this compound plays a crucial role in the development and regulation of female reproductive tissues.

- Bone Density Maintenance: Similar to other estrogens, it helps inhibit bone resorption, thereby contributing to bone density maintenance.

- Cardiovascular Effects: Estrogens are known to influence lipid profiles and vascular function, potentially reducing cardiovascular risks in postmenopausal women.

Biological Effects

The biological activity of this compound extends beyond reproductive health. It impacts various systems in the body:

| System | Effect |

|---|---|

| Reproductive | Stimulates growth and maintenance of female reproductive organs. |

| Skeletal | Reduces bone resorption; maintains bone density. |

| Cardiovascular | Improves lipid profiles; may reduce the risk of cardiovascular diseases. |

| Neurological | Modulates neurotransmitter levels, potentially affecting mood and cognition. |

Case Study 1: Hormone Replacement Therapy and Quality of Life

A study published in the American Journal of Medicine examined the effects of this compound as part of HRT on postmenopausal women. The findings indicated that women who received HRT with this compound reported significant improvements in quality of life indicators, including reduced vasomotor symptoms and enhanced emotional well-being. The study highlighted that long-term use could be associated with increased risks for certain conditions, necessitating careful patient selection and monitoring .

Case Study 2: this compound and Bone Health

Research presented in StatPearls indicated that this compound positively affects bone density in postmenopausal women by inhibiting osteoclast activity. This study involved a cohort analysis where participants receiving this compound showed a 15% increase in bone mineral density over two years compared to a control group receiving placebo .

Research Findings

Recent studies have further elucidated the biological effects of this compound:

- Endometrial Cancer Risk: A case-control study assessed the risk associated with long-term unopposed estrogen therapy versus combined therapy with progestins. It found that prolonged use of unopposed this compound significantly increased endometrial cancer risk (odds ratio = 3.4) compared to combined therapy which showed protective effects .

- Cognitive Function: A large-scale observational study from Denmark linked HRT with this compound to an increased risk of dementia among older women, suggesting that while it may alleviate menopausal symptoms, it carries potential cognitive risks .

- Impact on Lipid Profiles: Another study highlighted that this compound administration improved HDL cholesterol levels while reducing LDL cholesterol levels in postmenopausal women, indicating a favorable impact on cardiovascular health .

Propiedades

IUPAC Name |

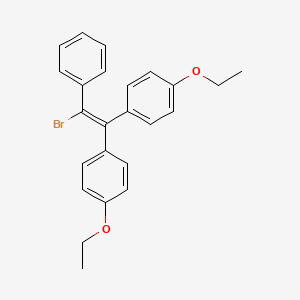

1-[2-bromo-1-(4-ethoxyphenyl)-2-phenylethenyl]-4-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23BrO2/c1-3-26-21-14-10-18(11-15-21)23(24(25)20-8-6-5-7-9-20)19-12-16-22(17-13-19)27-4-2/h5-17H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYILAACWNFQDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209726 | |

| Record name | Estrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60883-74-1 | |

| Record name | Estrobin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060883741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM7V5ZUU9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.